1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)10-7-6-8-15(11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFJZJKISZFSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of Boc-protected piperidine carboxylic acids typically involves:
- Introduction of the Boc protecting group on the nitrogen atom of the piperidine ring.
- Functionalization at the 2- and 3-positions of the ring, often via substitution or stereoselective reduction.
- Use of chiral synthesis or resolution methods to control stereochemistry when chiral centers are present.
Boc Protection of Piperidine Derivatives
A common step in the preparation is the protection of the piperidine nitrogen with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like methylene chloride at controlled temperatures (10–40 °C), followed by aqueous workup and purification to yield the Boc-protected intermediate with high yield (~90% reported for similar compounds).
Example Reaction Conditions for Boc Protection:
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Piperidine derivative + Boc2O | Methylene chloride, 10-40 °C, 3-4 h | ~91 | Triethylamine as base, aqueous wash and drying |
Introduction of Isopropyl Group at C-3 Position
The 3-isopropyl substitution on the piperidine ring can be introduced via stereoselective synthetic routes including:
- Asymmetric synthesis starting from achiral precursors, involving multi-step transformations to install the isopropyl group with stereocontrol.
- Diastereomeric resolution of racemic mixtures using chiral acids or salts.
- Biocatalytic methods employing ketoreductases or other enzymes for stereoselective reduction of keto intermediates to the desired chiral alcohol or alkyl-substituted piperidine.
While specific methods for 3-isopropyl substitution are less documented, analogous strategies for 3-substituted piperidines, such as 3-hydroxypiperidine derivatives, are well established.
Preparation of Piperidine-2-carboxylic Acid Derivatives
The carboxylic acid group at the 2-position is typically introduced via:
- Starting from pipecolic acid derivatives , which naturally have a carboxyl at C-2.
- Functional group transformations such as oxidation or hydrolysis on precursors.
- Protection of the nitrogen with Boc follows to yield the Boc-protected piperidine-2-carboxylic acid.
Representative Synthetic Route (Inferred)
Based on literature for related compounds and patent disclosures:
- Starting Material: 3-isopropylpiperidine or a suitable precursor.
- Boc Protection: Treat with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10–40 °C.
- Carboxylation: Introduce or retain the carboxylic acid at C-2 position, possibly by starting from pipecolic acid derivatives.
- Purification: Crystallization from hexane or other solvents at controlled temperatures (5–10 °C) to isolate the product.
Comparative Table of Preparation Methods for Related Boc-Protected Piperidines
| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Resolution | 3-Hydroxypiperidine derivatives | Use of chiral acids for resolution, Boc protection | Established, chiral purity | Low yield, multiple steps, costly |
| Asymmetric Synthesis | Achiral precursors | Multi-step synthesis, chiral catalysts or auxiliaries | Potentially high stereocontrol | Lengthy, moderate yield |
| Biotransformation | N-Boc-piperidin-3-one | Enzyme-catalyzed asymmetric reduction (ketoreductase) | Mild conditions, high enantioselectivity | Requires enzyme availability |
| Direct Boc Protection | Piperidine derivatives | Boc2O, triethylamine, methylene chloride | High yield, straightforward | Requires pure starting amine |
Detailed Research Findings
In patent CN111362852A, Boc protection of azetidine derivatives is achieved efficiently using di-tert-butyl dicarbonate and triethylamine in methylene chloride, yielding over 90% product after aqueous workup and drying. This method is adaptable to piperidine derivatives.
Literature on (S)-1-Boc-3-hydroxypiperidine, a close analog, highlights the use of both chemical resolution and biotransformation methods for stereoselective synthesis. Biotransformation using ketoreductase enzymes offers a green, efficient alternative with high enantiomeric excess.
The carboxylic acid functionality at C-2 is often introduced or retained from pipecolic acid or related intermediates, with Boc protection performed subsequently to stabilize the nitrogen functionality.
Crystallization techniques involving solvents like hexane at low temperatures (5–10 °C) are used for purification and isolation of Boc-protected intermediates.
Summary Table of Key Reaction Parameters for Boc Protection Step
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Methylene chloride | Common solvent for Boc protection |
| Base | Triethylamine | Neutralizes acid byproducts |
| Temperature | 10–40 °C | Controls reaction rate and selectivity |
| Reaction Time | 3–4 hours | Ensures complete conversion |
| Workup | Water extraction, drying over sodium sulfate | Removes impurities and water |
| Yield | ~90% | High efficiency reported |
The preparation of 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid generally follows established protocols for Boc protection of piperidine derivatives combined with stereoselective introduction of the isopropyl group at the 3-position and retention or introduction of the carboxylic acid at the 2-position. Efficient Boc protection using di-tert-butyl dicarbonate under mild conditions is well documented, and stereochemical control can be achieved through asymmetric synthesis, chemical resolution, or biotransformation methods. Purification commonly involves crystallization from suitable solvents at controlled temperatures.
While direct, detailed synthetic procedures specific to this compound are limited in open literature, the synthesis principles and methods for closely related Boc-protected piperidine carboxylic acids provide a comprehensive framework for its preparation.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as AlCl3.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group in amino acids.
Hydrochloric Acid (HCl): Can be used in methanol for Boc group removal.
Trimethylsilyl Iodide (TMSI): Used for Boc deprotection, especially where other methods are too harsh.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group typically results in the formation of the free amine .
Scientific Research Applications
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the protection of amine groups in various biological molecules.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The resulting carbamate is stable under various conditions, allowing for selective transformations of other functional groups .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights critical differences between 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid and related compounds:
| Compound Name | Substituents (Position 3) | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Key Features |
|---|---|---|---|---|---|
| This compound | Isopropyl | C14H25NO4 | 283.35 (estimated) | ~4.7–4.8 | High steric bulk, chiral center |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | Phenyl | C17H23NO4 | 305.37 | N/A | Aromatic hydrophobicity |
| 2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid | Cyclopropane | C14H23NO4 | 269.34 | 4.78 | Conformational rigidity |
| 5-{[1-(tert-Butoxycarbonyl)-4-fluoropiperidin-4-yl]methoxy}-3-methylpyridine-2-carboxylic acid | Fluorinated piperidine | C18H24FN2O5 | 367.39 | N/A | Enhanced metabolic stability |
Notes:
- Cyclopropane-containing derivatives exhibit rigidity, which may stabilize specific conformations in drug-receptor interactions .
- Acidity : The carboxylic acid pKa (~4.7–4.8) is consistent across analogs, suggesting similar solubility profiles in physiological conditions .
- Fluorine Substitution : Fluorinated derivatives (e.g., ) often display improved pharmacokinetic properties due to increased electronegativity and resistance to oxidative metabolism .
Research Findings and Implications
- Biological Activity : The isopropyl-substituted compound’s steric bulk may reduce off-target interactions compared to smaller substituents, as seen in kinase inhibitor studies .
- Crystallography : SHELX software has been pivotal in resolving stereochemistry for these analogs, ensuring accurate structural assignments .
- Safety : Analogs with aromatic groups (e.g., phenyl) may pose higher toxicity risks, necessitating stringent handling protocols .
Biological Activity
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid (commonly referred to as Boc-piperidine) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.
- Molecular Formula : CHN\O
- Molecular Weight : 243.33 g/mol
- CAS Number : 321983-19-1
Biological Activity
The biological activity of Boc-piperidine derivatives has been investigated in various studies, particularly focusing on their role as enzyme inhibitors and potential therapeutic agents.
1. Enzyme Inhibition
Boc-piperidine derivatives have shown promising results as inhibitors of specific enzymes involved in cancer progression and immune response modulation. For instance, a study highlighted the design and synthesis of bicyclic carboxylic acid derivatives, which included Boc-piperidine structures that exhibited significant inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune escape mechanisms. The compound demonstrated an IC value of 2.6 nM in HeLa cells, indicating potent activity against this target .
2. Anti-Tumor Activity
In vivo studies have demonstrated that compounds with similar piperidine structures can significantly inhibit tumor growth. For example, the aforementioned study reported an inhibition rate of 53.9% when tested alone and up to 92.7% when combined with other chemotherapeutic agents like 5-fluorouracil in a CT26 mouse model .
The mechanism through which Boc-piperidine exerts its biological effects primarily involves the modulation of metabolic pathways associated with cancer cell proliferation and immune evasion. The inhibition of IDO1 leads to increased availability of l-tryptophan and enhanced immune response against tumors.
Case Study 1: IDO1 Inhibition
A notable case study involved the evaluation of several Boc-piperidine derivatives for their IDO1 inhibitory potency. The results indicated that modifications on the piperidine ring could enhance biological activity, leading to the identification of lead compounds for further development .
Case Study 2: Immunotherapy Applications
Another study explored the use of Boc-piperidine derivatives in combination with immunotherapeutic agents. The findings suggested that these compounds could synergistically enhance anti-tumor immunity by inhibiting IDO1, thereby improving the efficacy of existing cancer treatments .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHN\O |
| Molecular Weight | 243.33 g/mol |
| CAS Number | 321983-19-1 |
| IDO1 IC | 2.6 nM (HeLa cells) |
| Tumor Growth Inhibition | Up to 92.7% (in vivo) |
Q & A
Q. What are the key considerations for synthesizing 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid?
Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP in THF) .
- Isopropyl Substitution : Alkylation or coupling reactions (e.g., using isopropyl halides or Mitsunobu conditions) to install the isopropyl group at the 3-position .
- Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using LiOH or NaOH in aqueous THF .
Q. Critical Parameters :
- Solvent choice (e.g., DMF for polar aprotic conditions, DCM for Boc protection).
- Temperature control (0–25°C for Boc protection to avoid side reactions) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. How is the purity and structural integrity of this compound assessed?
Methodological approaches include:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 314.2 for C₁₅H₂₅NO₄) .
- Chromatography :
- Melting Point : Consistency with literature values (e.g., 162–166°C for analogous Boc-protected piperidines) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
The compound’s stereochemistry (e.g., 2-carboxylic acid configuration) is critical for biological activity. Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) .
- Asymmetric Catalysis : Employing chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) in key steps .
- Monitoring : Regular chiral HPLC or polarimetry to detect racemization .
Q. Example Workflow :
| Step | Technique | Parameters |
|---|---|---|
| Boc Protection | Chiral HPLC | Chiralpak AD-H column, 90:10 hexane/iPrOH |
| Alkylation | Polarimetry | [α]D²⁵ = +15° to confirm retention |
Q. What strategies mitigate racemization during Boc deprotection in acidic conditions?
Racemization at the 2-carboxylic acid position can occur during Boc removal. Mitigation methods:
- Mild Acidic Conditions : Use 10% TFA in DCM (0–4°C, 1–2 hrs) instead of HCl/dioxane .
- Additives : Scavengers like triisopropylsilane (TIPS) to quench carbocation intermediates .
- Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or inline IR spectroscopy .
Data Contradictions : Some studies report racemization even with TFA, suggesting alternative protection (e.g., Fmoc) for acid-sensitive substrates .
Q. How can computational modeling predict biological interactions of this compound?
Advanced applications include:
- Docking Studies : Using AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic active sites) .
- MD Simulations : Analyze stability of piperidine ring conformations in aqueous vs. lipid environments (GROMACS software) .
- QSAR Models : Correlate substituent effects (e.g., isopropyl vs. phenyl groups) with activity .
Case Study : A derivative with 4-phenyl substitution showed 10-fold higher enzyme inhibition than the 3-isopropyl analog, highlighting steric and electronic influences .
Contradictory Data Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
Yields vary due to:
- Reagent Quality : Impure Boc₂O reduces yields (e.g., 50% vs. 85% with ≥99% purity reagents) .
- Solvent Drying : Anhydrous DMF improves alkylation efficiency (70% yield) vs. wet solvent (30%) .
- Scale Effects : Milligram-scale reactions often report higher yields than kilolab-scale due to mixing inefficiencies .
Recommendation : Reproduce reactions under strictly controlled conditions (e.g., glovebox for air-sensitive steps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
